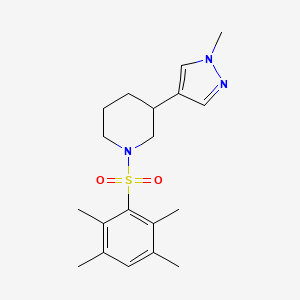

![molecular formula C16H19N3O5S B2528597 Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide CAS No. 2580209-88-5](/img/structure/B2528597.png)

Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

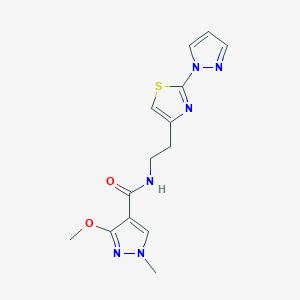

The compound "Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide" appears to be a derivative of sulfonylamino acetic acid with a methoxyphenyl group. This type of compound is of interest due to its potential applications in various fields, including supramolecular chemistry and plant growth regulation.

Synthesis Analysis

The synthesis of related compounds involves the reaction of a base molecule with a sulfonylamino acetic acid derivative. For instance, the synthesis of a crystal structure involving 4,4'-bipyridine and (toluene-4-sulfonylamino)acetic acid was achieved by adding an ethanol solution of 4,4'-bipyridine to an aqueous solution of (toluene-4-sulfonylamino)acetic acid at low temperatures, followed by filtration and crystallization . Similarly, benzo[b]thiophene derivatives, which may share some synthetic pathways with the compound , were synthesized through acid-catalyzed ring closure of phenyl ketoester sulfide .

Molecular Structure Analysis

The molecular structure of the related crystal compound includes a 4,4'-bipyridine molecule acting as a bridging ligand and two (toluene-4-sulfonylamino)acetic acid molecules. The bipyridine molecule resides on a crystallographic inversion center, and the two heterocycle rings are linked by a single bond and lie in the same plane. Hydrogen bonding interactions further connect these molecules to form a trapeziform double-chain .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of hydrogen bonds between donor and acceptor atoms. In the case of the crystal structure mentioned, the (toluene-4-sulfonylamino)acetic acid acts as both a hydrogen bond donor and acceptor, interacting with the 4,4'-bipyridine to form a stable crystal structure . The acid-catalyzed ring closure in the synthesis of benzo[b]thiophene derivatives is another example of a chemical reaction relevant to the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical properties of the crystal structure related to the compound include its monoclinic crystal system, specific measurements of unit cell dimensions, and the presence of hydrogen bonding patterns. The crystal is colorless and was analyzed using Mo Kα radiation in a diffractometer . The chemical properties are inferred from the reactivity of the sulfonylamino group and the methoxyphenyl group, which are known to participate in various chemical reactions, including hydrogen bonding and ring closure mechanisms . The plant growth enhancement observed in one of the benzo[b]thiophene derivatives suggests that the compound may also exhibit biological activity .

Scientific Research Applications

Degradation of Pharmaceuticals

A key area of application is in the advanced oxidation processes (AOPs) for the degradation of pharmaceuticals like acetaminophen from aqueous media. Research by Qutob et al. (2022) explored the degradation pathways, by-products, and biotoxicity of acetaminophen degradation, highlighting the role of acetic acid as a by-product. This study emphasizes the importance of understanding the environmental impact of pharmaceuticals and the potential of AOPs to mitigate these effects (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Industrial Cleaning Processes

In industrial settings, acetic acid plays a crucial role in cleaning processes, including acid pickling and descaling of metals. Goyal et al. (2018) reviewed the use of organic corrosion inhibitors, highlighting the effectiveness of acetic acid in preventing metal dissolution in acidic solutions. This review underscores the economic and practical benefits of using organic inhibitors like acetic acid in industrial cleaning (Goyal, M., Kumar, S., Bahadur, I., Verma, C., & Ebenso, E., 2018).

Biotechnological Production

The biotechnological production of lactic acid from biomass, where acetic acid is a significant intermediate, represents another application. Gao et al. (2011) discussed the production of valuable chemicals from lactic acid via biotechnological routes, highlighting the role of acetic acid as a feedstock for green chemistry applications. This research points to the potential of biotechnological processes in leveraging acetic acid for sustainable chemical production (Gao, C., Ma, C., & Xu, P., 2011).

Environmental Impact and Remediation

The environmental impact and remediation of pollutants, with acetic acid playing a role in the degradation processes, is another crucial application. For example, research into the pervaporation separation of water–acetic acid mixtures by Aminabhavi and Toti (2003) explores an economically viable and environmentally friendly technique for separating acetic acid from aqueous solutions, emphasizing the importance of recycling and recovering acetic acid in industrial processes (Aminabhavi, T., & Toti, U., 2003).

properties

IUPAC Name |

acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S.C2H4O2/c1-20-12-6-8-13(9-7-12)21(18,19)17-11-4-2-10(3-5-11)14(15)16;1-2(3)4/h2-9,17H,1H3,(H3,15,16);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXZIYQWJNZVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)